

Ethyl 3-aminothiophene-2-carboxylate CAS number and molecular weight

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Compound of Interest

Compound Name: *Ethyl 3-aminothiophene-2-carboxylate*

Cat. No.: *B1336632*

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An In-depth Technical Guide to Ethyl 3-aminothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 3-aminothiophene-2-carboxylate**, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its chemical properties, synthesis, and key applications, with a focus on its emerging role as a scaffold for potent enzyme inhibitors.

Core Compound Data

Quantitative data for **Ethyl 3-aminothiophene-2-carboxylate** is summarized in the table below, providing a clear reference for its fundamental properties.

Property	Value
CAS Number	31823-64-0
Molecular Formula	C ₇ H ₉ NO ₂ S
Molecular Weight	171.22 g/mol
Appearance	Pale yellow oil or solid
Melting Point	42-43 °C
Boiling Point	109-112 °C at 3 mmHg

Applications in Drug Discovery and Development

Ethyl 3-aminothiophene-2-carboxylate serves as a versatile intermediate in the synthesis of various biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

One of the most significant applications of the 3-aminothiophene-2-carboxylic acid scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA demethylase.^[1] FTO is a validated drug target in acute myeloid leukemia (AML), where its inhibition leads to anti-leukemic effects.^[1] Derivatives of 3-arylaminothiophene-2-carboxylic acid have been identified as potent FTO inhibitors with antileukemia activity.^[1]

Furthermore, the closely related 3-aminothiophene-2-carboxamide derivatives have demonstrated notable antioxidant and antibacterial properties, suggesting a broader therapeutic potential for this class of compounds.

Experimental Protocols

Detailed methodologies for the synthesis of the core compound and relevant biological assays are provided to facilitate further research and development.

Synthesis of **Ethyl 3-aminothiophene-2-carboxylate**

A documented method for the synthesis of **Ethyl 3-aminothiophene-2-carboxylate** involves the reaction of ethyl thioglycolate with α,β -dichloropropionitrile in the presence of a strong base.

[2]

- Reagents:

- Ethyl thioglycolate (30 g)
- Alcohol-free sodium ethoxide (27 g)
- α,β -dichloropropionitrile (24.8 g)

- Procedure:

- The reagents are reacted and subsequently worked up.
- The resulting **Ethyl 3-aminothiophene-2-carboxylate** is a pale yellow oil that solidifies upon cooling.
- Purification can be achieved through crystallization from ethanol, yielding pale yellowish crystals.[2]

FTO Inhibition Assay

This *in vitro* assay is designed to determine the potency of compounds against the FTO enzyme.

- Materials:

- Recombinant human FTO protein
- m6A-containing single-stranded RNA or DNA oligonucleotide substrate
- Test compound (e.g., a derivative of **Ethyl 3-aminothiophene-2-carboxylate**) dissolved in DMSO
- Assay Buffer: 50 mM HEPES (pH 7.0), 50 μ M $(\text{NH}_4)_2\text{Fe}(\text{SO}_4)_2$, 1 mM α -ketoglutarate, 2 mM L-ascorbic acid, and 0.1 mg/mL bovine serum albumin.[3]

- Procedure:

- In a 96-well plate, add 50 µL of assay buffer.
- Add 1 µL of the test compound at various concentrations.
- Add 25 µL of a solution containing the FTO enzyme and the m6A-substrate.
- Incubate the plate at 37°C for 1 hour.
- The amount of demethylated product is quantified using methods such as liquid chromatography-mass spectrometry (LC-MS) or a fluorescence-based assay.
- The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]

Antibacterial Activity Assay (Broth Microdilution Method)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

- Materials:

- Bacterial strains (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Luria Bertani (LB) broth and agar
- Test compound
- 96-well microtiter plates

- Procedure:

- Prepare a standardized bacterial suspension (typically 5 x 10⁵ Colony Forming Units (CFU)/mL).
- Prepare a series of two-fold dilutions of the test compound in the microtiter plate using the broth.
- Inoculate each well with the standardized bacterial suspension.

- Incubate the plates at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound with no visible bacterial growth.^[4]

Antioxidant Activity Assay (ABTS Method)

This assay measures the ability of a compound to scavenge the ABTS radical cation.

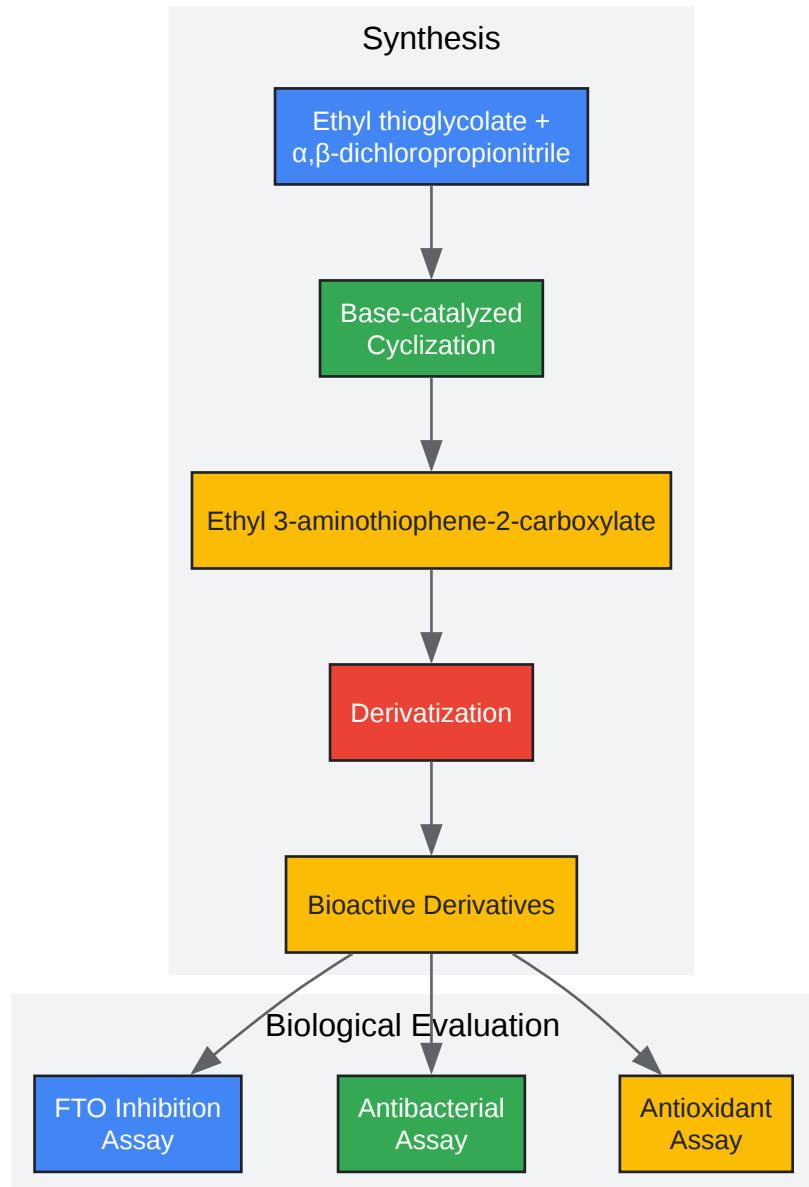
- Materials:
 - ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
 - Potassium persulfate
 - Test compound
 - Ethanol or other suitable solvent
- Procedure:
 - Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
 - Dilute the ABTS•+ solution with ethanol to an absorbance of approximately 0.70 at 734 nm.
 - Add the test compound to the ABTS•+ solution.
 - Measure the decrease in absorbance at 734 nm after a set incubation period.
 - The antioxidant activity is calculated as the percentage of inhibition of the ABTS•+ radical.

Visualizations

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the general workflow from the synthesis of **Ethyl 3-aminothiophene-2-carboxylate** to the evaluation of its derivatives' biological activity.

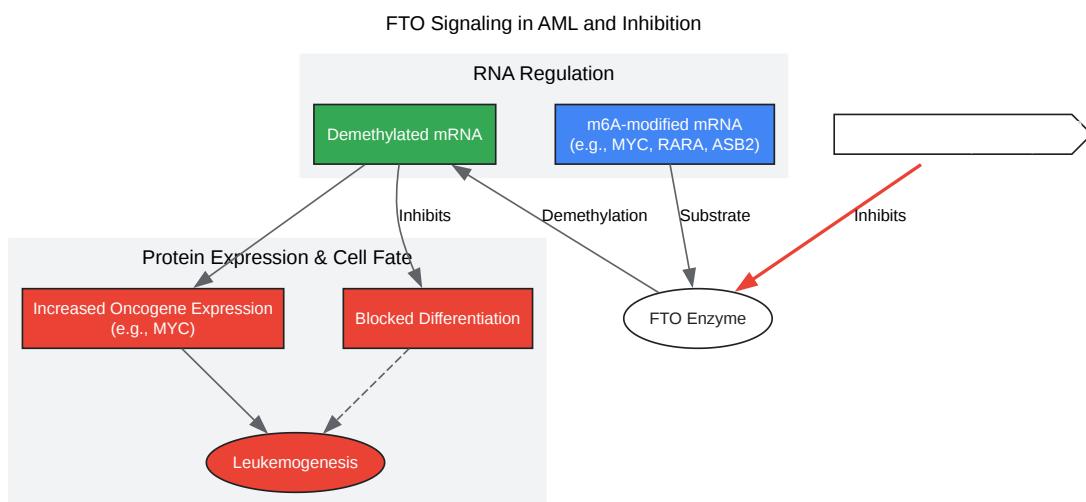
Workflow for Synthesis and Biological Evaluation

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Caption: Synthesis and evaluation workflow.

FTO Signaling Pathway in Acute Myeloid Leukemia

This diagram depicts the role of FTO in AML and the potential point of intervention for inhibitors derived from **Ethyl 3-aminothiophene-2-carboxylate**.



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Caption: FTO signaling pathway in AML.

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